3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a cyano group and a methylpiperazinomethyl group attached to the benzophenone core. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Formation of Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. Benzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.
Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. Benzophenone is reacted with a suitable cyanating agent such as sodium cyanide or potassium cyanide under basic conditions to form 3-cyanobenzophenone.
Attachment of Methylpiperazinomethyl Group: The final step involves the attachment of the methylpiperazinomethyl group. This is achieved through a nucleophilic substitution reaction where 3-cyanobenzophenone is reacted with 4-methylpiperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of 3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the methylpiperazinomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium cyanide, potassium cyanide, sodium hydride, potassium carbonate, various solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The cyano group and the methylpiperazinomethyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone
- 3-Cyano-4’-(4-ethylpiperazinomethyl) benzophenone
- 3-Cyano-4’-(4-methylpiperidin-1-ylmethyl) benzophenone
Uniqueness
3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone is unique due to the specific combination of the cyano group and the methylpiperazinomethyl group attached to the benzophenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-16-5-7-18(8-6-16)20(24)19-4-2-3-17(13-19)14-21/h2-8,13H,9-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFQOTBKKYQIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642961 | |
Record name | 3-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-50-1 | |
Record name | 3-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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